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Abstract
Stevia rebaudiana Bertoni, a plant recognized for its intensely sweet steviol glycosides, is also

a rich source of bioactive compounds with significant antioxidant properties.[1] These

properties are primarily attributed to a diverse profile of phenolic compounds, including

flavonoids and phenolic acids, which are present in various forms and concentrations in

different stevia-derived products.[2][3] This technical guide provides a comprehensive overview

of the antioxidant potential of different grades of stevia powder, ranging from crude leaf

powders to highly purified extracts. It details the experimental protocols for assessing

antioxidant capacity and presents quantitative data in a comparative format to aid in research

and development.

Introduction to Stevia and its Antioxidant Properties
Stevia leaves contain a variety of phytoconstituents beyond the well-known sweetening agents,

such as stevioside and rebaudioside A. These include phenols, flavonoids, chlorogenic acids,

and other secondary metabolites that contribute to its biological activities.[1][4] The antioxidant

capacity of stevia is of particular interest as it suggests potential applications in mitigating

oxidative stress-related diseases and in the preservation of food products.[4] The primary

mechanism of antioxidant action involves the donation of hydrogen atoms or electrons by

phenolic compounds to neutralize free radicals, as well as the chelation of metal ions that can

catalyze oxidative reactions.[3]
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Grades of Stevia Powder and their Antioxidant
Potential
The antioxidant potential of stevia products varies significantly based on the level of

processing. For the purpose of this guide, we will categorize them into three main grades:

Whole Stevia Leaf Powder: This is the least processed form, made by drying and grinding

the stevia leaves.[5] It contains the full spectrum of phytochemicals present in the plant.

Crude Stevia Extracts: These are produced by extracting the soluble compounds from the

stevia leaf powder using various solvents, such as water, ethanol, or methanol.[2] The

antioxidant capacity of these extracts is highly dependent on the solvent used.[1]

Purified Steviol Glycosides: These are highly refined powders, often labeled with a specific

purity of a certain steviol glycoside, such as Rebaudioside A (Reb A). These products are

primarily used as high-intensity sweeteners.

Quantitative Data on Antioxidant Potential
The following tables summarize the antioxidant activities of different stevia powder grades as

reported in various scientific studies.

Table 1: Total Phenolic and Flavonoid Content in Different Stevia Grades
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Stevia Grade
Total Phenolic
Content (mg
GAE/g)

Total Flavonoid
Content (mg QE/g
or RE/g)

Reference(s)

Whole Stevia Leaf

Powder
24.01 18.93 (mg/g) [6]

38.56 (mg GAE/100g) - [7]

Crude Extracts

Aqueous Extract 63.73
Higher than organic

extracts
[8]

Hydroalcoholic Extract 64.77
Higher than organic

extracts
[8]

Methanolic Extract 25.18 21.73 (mg/g) [3]

Acetone Extract
85 (mg gallic/gm

extract)
80 (mg quercetin/g) [9]

Commercial Stevia

Powder

0.624 - 6.359 (mg

GAE/100 g)

0.029 - 0.937 (mg

QE/100 g)
[10]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents

Table 2: In Vitro Antioxidant Activity of Different Stevia Grades
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Stevia Grade

DPPH Radical
Scavenging
Activity (IC50
or %
Inhibition)

FRAP (µmol
Fe²⁺/g or µmol
FeSO₄/g)

ABTS Radical
Scavenging
Activity

Reference(s)

Whole Stevia

Leaf Powder
-

567.5 ± 7.5

(µmole of FeSO₄

/ g of crude

extract from

MeOH extract)

- [5]

Crude Extracts

Aqueous Extract 73.09% inhibition
320.02 (µmol

Fe²⁺/g)

680.00 (µmol

TE/g)
[1][8]

Hydroalcoholic

Extract
72.31% inhibition

855.54 (µmol

Fe²⁺/g)

581.44 (µmol

TE/g)
[1][8]

Methanolic

Extract

IC50: 683.90 µg

(leaves)
- - [6]

Glycol-Aqueous

Extract

IC50: 0.38 ± 0.23

µg/mL
- - [11]

Purified Steviol

Glycosides

Steviolbioside -

Higher than

stevioside and

rebaudioside-A

Higher than

stevioside and

rebaudioside-A

[12]

Stevioside -
Lower than

steviolbioside

Lower than

steviolbioside
[12]

Rebaudioside A -
Lowest among

the three

Lowest among

the three
[12]

Commercial

Stevia Powder
48.84% inhibition

2.589 µmole

Fe²⁺/g
28.48% [10]
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IC50: The concentration of the extract required to scavenge 50% of the DPPH radicals; TE:

Trolox Equivalents

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of

the antioxidant potential of stevia powders.

Preparation of Stevia Extracts
Source Material: Dried stevia leaves are ground into a fine powder.[2]

Extraction Solvents: A variety of solvents can be used, including distilled water (for aqueous

extracts), methanol, ethanol (for organic extracts), or mixtures of water and alcohol

(hydroalcoholic extracts).[1][2]

Extraction Process: The stevia powder is typically mixed with the chosen solvent and

subjected to maceration, incubation at various temperatures, or Soxhlet extraction for a

defined period (ranging from minutes to hours).[2]

Filtration and Concentration: The mixture is then filtered to remove solid plant material. The

resulting filtrate is often evaporated to dryness to yield the crude extract.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the

stable DPPH radical.

Reagent Preparation: A solution of DPPH in methanol is prepared.[5]

Reaction Mixture: An aliquot of the stevia extract (reconstituted in a suitable solvent) is mixed

with the DPPH solution.[5]

Incubation: The mixture is incubated in the dark at room temperature for a specified time

(e.g., 30 minutes).[5]
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Measurement: The absorbance of the solution is measured spectrophotometrically at a

wavelength of 517 nm.[6]

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the reaction

mixture. The IC50 value, representing the concentration of the sample required to scavenge

50% of the DPPH radicals, is often determined graphically.[13]

FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-

TPTZ) complex to the ferrous (Fe²⁺) form.

Reagent Preparation: The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃

solution, and an acetate buffer (pH 3.6).[5]

Reaction Mixture: An aliquot of the stevia extract is mixed with the FRAP reagent.[5]

Incubation: The mixture is incubated for a short period (e.g., 4 minutes) at room temperature.

[5]

Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

[2]

Quantification: The antioxidant capacity is determined by comparing the absorbance of the

sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).

Radical Generation: The ABTS•⁺ is generated by reacting ABTS solution with a strong

oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark

for 12-16 hours.
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Reagent Preparation: The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-

buffered saline) to a specific absorbance at 734 nm.

Reaction Mixture: An aliquot of the stevia extract is mixed with the diluted ABTS•⁺ solution.

Incubation: The mixture is incubated at room temperature for a defined time.

Measurement: The decrease in absorbance at 734 nm is measured.

Quantification: The antioxidant activity is expressed as Trolox equivalents (TE), determined

from a standard curve.[8]
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Caption: Workflow for assessing the antioxidant capacity of stevia powders.

General Mechanism of Phenolic Antioxidants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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